molecular formula C7H18ClNO2S B6610717 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride CAS No. 2866323-48-8

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride

Cat. No. B6610717
CAS RN: 2866323-48-8
M. Wt: 215.74 g/mol
InChI Key: SWOURGSVNMZVJC-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride, also known as 4-MSDMBA-HCl, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular weight of 203.6 g/mol and a melting point of 175-176°C. 4-MSDMBA-HCl has several unique properties that make it a useful reagent for lab experiments and scientific research.

Scientific Research Applications

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has a wide range of applications in the field of scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as peptides, peptidomimetics, and other organic compounds. It can also be used as a buffer for biochemical experiments and as a catalyst for organic reactions. Additionally, 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is used in the study of enzyme inhibition, drug metabolism, and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Inhibition of cyclooxygenase leads to decreased levels of prostaglandins, which can have a variety of physiological effects, such as decreased inflammation, pain, and fever.
Biochemical and Physiological Effects
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, leading to decreased levels of prostaglandins and decreased inflammation, pain, and fever. Additionally, 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes and receptors.

Advantages and Limitations for Lab Experiments

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. Additionally, it has a wide range of applications in the field of scientific research. However, there are also some limitations to the use of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride in lab experiments. For example, it has a low solubility in water, and it is not suitable for use in certain types of experiments, such as those involving high temperatures or strong acids.

Future Directions

There are several potential future directions for research involving 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride. For example, more research could be conducted on the mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride and its effects on biochemical and physiological processes. Additionally, more research could be conducted on the use of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride in the synthesis of other compounds and its use as a catalyst for organic reactions. Finally, more research could be conducted on the advantages and limitations of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride for use in laboratory experiments.

Synthesis Methods

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride can be synthesized using several different methods. The most common method involves the reaction of 4-methanesulfonyl-3,3-dimethylbutan-1-amine with hydrochloric acid. This reaction yields 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride as the primary product, along with other by-products such as water and methanol. Other methods of synthesis include the reaction of 4-methanesulfonyl-3,3-dimethylbutan-1-amine with other acids, such as sulfuric acid, phosphoric acid, and nitric acid.

properties

IUPAC Name

3,3-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S.ClH/c1-7(2,4-5-8)6-11(3,9)10;/h4-6,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOURGSVNMZVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)CS(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride

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